molecular formula C8H13I B2838126 1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane CAS No. 1886967-54-9

1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane

Cat. No. B2838126
CAS RN: 1886967-54-9
M. Wt: 236.096
InChI Key: MWOIGWMAWHNFCI-UHFFFAOYSA-N
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Description

“1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 1886967-54-9 . It has a molecular weight of 236.1 and its IUPAC name is 1-iodo-3-isopropylbicyclo[1.1.1]pentane .


Synthesis Analysis

The synthesis of “1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane” and similar compounds has been a topic of interest in the field of chemistry. Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . The synthesis of BCPs has been achieved through various methods, including carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .


Molecular Structure Analysis

The InChI code for “1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane” is 1S/C8H13I/c1-6(2)7-3-8(9,4-7)5-7/h6H,3-5H2,1-2H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane” include its molecular weight (236.1 ). Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane, also known as 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane:

Organic Synthesis

1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane: is a valuable intermediate in organic synthesis. Its unique bicyclic structure and iodine substituent make it a versatile building block for constructing complex organic molecules. Researchers use it to synthesize various compounds, including pharmaceuticals and agrochemicals, due to its ability to undergo diverse chemical reactions .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to develop new drugs. Its structural features allow for the creation of novel molecular scaffolds that can interact with biological targets in unique ways. This can lead to the discovery of new therapeutic agents with improved efficacy and selectivity .

Radiolabeling

The iodine atom in 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane can be replaced with radioactive isotopes, making it useful in radiolabeling studies. Radiolabeled compounds are essential in medical imaging and diagnostic applications, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .

Material Science

This compound is also investigated in material science for its potential to create novel materials with unique properties. Its rigid bicyclic structure can impart stability and rigidity to polymers and other materials, making them suitable for advanced applications in electronics, coatings, and nanotechnology .

Catalysis

In the field of catalysis, 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane serves as a precursor for the synthesis of catalysts. These catalysts can facilitate various chemical reactions, including cross-coupling reactions and other transformations essential in industrial processes. The compound’s structure can influence the activity and selectivity of the resulting catalysts .

Chemical Biology

Researchers in chemical biology use this compound to study biological systems at the molecular level. Its ability to interact with biomolecules and its potential to be modified with functional groups make it a valuable tool for probing biological pathways and mechanisms .

Environmental Chemistry

In environmental chemistry, 1-iodo-3-(propan-2-yl)bicyclo[1.1.1]pentane is studied for its potential to degrade environmental pollutants. Its reactivity can be harnessed to break down harmful chemicals into less toxic forms, contributing to environmental remediation efforts .

Photochemistry

The compound’s unique structure and iodine content make it a subject of interest in photochemistry. Researchers explore its behavior under light exposure to develop new photochemical reactions and materials for applications such as light-sensitive coatings and photoresponsive devices .

These diverse applications highlight the versatility and importance of 1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane in various scientific research fields.

Sigma-Aldrich

Future Directions

The future directions for research on “1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane” and similar compounds could involve further exploration of their synthesis methods, potential applications in drug design as bioisosteres for para-substituted benzene rings , and investigation of their physical and chemical properties.

properties

IUPAC Name

1-iodo-3-propan-2-ylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13I/c1-6(2)7-3-8(9,4-7)5-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOIGWMAWHNFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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